molecular formula C6H6BrN5 B15318422 8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine

8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine

Cat. No.: B15318422
M. Wt: 228.05 g/mol
InChI Key: RVXLJHRQUMGSOO-UHFFFAOYSA-N
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Description

8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine is a heterocyclic compound featuring a fused pyrazole-triazine core substituted with bromine at position 8 and a methyl group at position 5. This structure combines electron-withdrawing (bromine) and electron-donating (methyl) groups, influencing its electronic and steric properties.

Properties

Molecular Formula

C6H6BrN5

Molecular Weight

228.05 g/mol

IUPAC Name

8-bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine

InChI

InChI=1S/C6H6BrN5/c1-3-4(7)5-9-2-10-6(8)12(5)11-3/h2H,1H3,(H2,8,9,10)

InChI Key

RVXLJHRQUMGSOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1Br)N=CN=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methylpyrazolo[1,5-a][1,3,5]triazine and a brominating agent.

    Bromination Reaction: The bromination of 7-methylpyrazolo[1,5-a][1,3,5]triazine is carried out using a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent, such as acetonitrile or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures.

    Isolation and Purification: After the bromination reaction is complete, the product is isolated and purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification processes to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation may produce a corresponding oxide.

Scientific Research Applications

8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may find applications in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved are subjects of ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

Structural Features :

  • Core : Pyrazolo[1,5-a][1,3,5]triazine system, with delocalized π-electrons contributing to planar geometry .
  • Substituents : Bromine at C8 introduces steric bulk and polarizability, while the methyl group at C7 enhances lipophilicity .
  • Crystallography: X-ray studies on similar brominated triazines reveal non-valent interactions (e.g., C–H···Br) influencing crystal packing .

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties

Compound Name Substituents Bond Lengths (Å) Notable Interactions Activity Profile
8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine Br (C8), CH₃ (C7) N/A¹ C–H···Br (crystal packing) Kinase inhibition (inferred)
8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine Cl-Ph (C8) N/A¹ π-π stacking (aryl groups) Undisclosed
3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine Br (C3), CH₃ (C2, C5) C-Br: 1.89 N-H···N hydrogen bonding Antiviral (inferred)
MH4b1 (2-Ethylthio-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a][1,3,5]triazine) S-Et (C2), CH₃ (C7), 4-Me-Ph (C4) N/A¹ Hydrophobic S-Et/Me-Ph groups Anticonvulsant (MES model)

Key Observations :

  • Bromine Position: Bromine at C8 (target) vs.
  • Heterocyclic Core : Pyrazolo-triazines (target, MH4b1) exhibit greater π-conjugation than pyrazolo-pyrimidines, influencing solubility and receptor affinity .

Key Observations :

  • Bromination : The target compound likely employs electrophilic bromination (Br₂ in acetic acid), similar to methods for pyrazolo-pyrimidines .
  • Cyclization : Triazine ring formation via dehydrative aromatization (e.g., acidic media) is common in pyrazolo-triazine synthesis .

Key Observations :

  • Anticonvulsant Activity : MH4b1’s efficacy in the MES model highlights the importance of the 2-ethylthio and 4-aryl substituents, which are absent in inactive analogs like EAC-21 .
  • Kinase Inhibition : Pyrazolo-triazines with bulky C8 substituents (e.g., isopropyl in LDC4297) show potent CDK7 inhibition, suggesting the target’s bromine may enhance target binding .

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